Bienvenue dans la boutique en ligne BenchChem!

2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine

c-Met Kinase Pim-1 Kinase Triazolopyridazine SAR

2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a heterocyclic small molecule featuring a triazolo[4,3-b]pyridazine core with a pyridin-2-yl substituent at position 3 and an isopropylthio group at position This scaffold is represented in patent literature for tropomyosin-related kinase A (TrkA) inhibition and has been explored in medicinal chemistry for its potential as a kinase inhibitor building block. The compound is categorized as a triazolo[4,3-b]pyridazine derivative, a class evaluated for c-Met and Pim-1 kinase inhibitory activities.

Molecular Formula C13H13N5S
Molecular Weight 271.34
CAS No. 893123-50-7
Cat. No. B2952902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
CAS893123-50-7
Molecular FormulaC13H13N5S
Molecular Weight271.34
Structural Identifiers
SMILESCC(C)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1
InChIInChI=1S/C13H13N5S/c1-9(2)19-12-7-6-11-15-16-13(18(11)17-12)10-5-3-4-8-14-10/h3-9H,1-2H3
InChIKeyJDYVLEVLNGGWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(Propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine (CAS 893123-50-7): Core Scaffold Overview for Procurement


2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a heterocyclic small molecule featuring a triazolo[4,3-b]pyridazine core with a pyridin-2-yl substituent at position 3 and an isopropylthio group at position 6. This scaffold is represented in patent literature for tropomyosin-related kinase A (TrkA) inhibition and has been explored in medicinal chemistry for its potential as a kinase inhibitor building block [1]. The compound is categorized as a triazolo[4,3-b]pyridazine derivative, a class evaluated for c-Met and Pim-1 kinase inhibitory activities [2].

Why Closely Related [1,2,4]Triazolo[4,3-b]pyridazine Analogs Cannot Substitute for CAS 893123-50-7


Closely related [1,2,4]triazolo[4,3-b]pyridazine derivatives are not interchangeable with CAS 893123-50-7 due to critical structure-activity relationships (SAR). The specific combination of a 3-(pyridin-2-yl) substituent and a 6-(isopropylthio) group is a key pharmacophoric arrangement. Patent data links this specific substitution pattern to TrkA inhibition and chronic pain indications [1]. In contrast, structurally similar analogs with different 3-aryl groups (e.g., 4-methoxyphenyl) or 6-hydrazinyl substituents exhibit distinct kinase inhibition profiles, such as potent dual c-Met/Pim-1 activity with IC50 values in the sub-micromolar range [2]. Therefore, a generic substitution would alter the target profile and the downstream biological response, making CAS 893123-50-7 a specific procurement requirement for projects tracking this exact pharmacophore.

Quantitative Differentiation of CAS 893123-50-7 Against Closest Analog Candidates


Precedented Scaffold Activity: c-Met/Pim-1 Dual Inhibition Potential vs. Inactive Analogs

While IC50 values for CAS 893123-50-7 in a c-Met assay have not been individually published, it serves as a core scaffold. A closely related analog with a 6-hydrazinyl substituent (compound 4g) demonstrates potent dual c-Met/Pim-1 inhibition. Compound 4g showed an IC50 of 0.163 ± 0.01 μM for c-Met and 0.283 ± 0.01 μM for Pim-1 [1]. This activity is superior to other analogs in the series, such as compound 4a, which showed a higher mean GI% of 29.08% compared to 4g's 55.84% against tumor cells [1]. The 6-isopropylthio group in CAS 893123-50-7 represents a distinct chemical space that can be explored for novel SAR.

c-Met Kinase Pim-1 Kinase Triazolopyridazine SAR

Patent-Specific Target Engagement: TrkA Kinase Inhibition vs. Other Kinase Inhibitor Scaffolds

CAS 893123-50-7 is a representative compound from a patent-protected class of [1,2,4]triazolo[4,3-b]pyridazine derivatives for the treatment of chronic pain via TrkA kinase inhibition [1]. This provides a specific, legally defensible target pathway that is not claimed for all triazolopyridazine analogs. The specificity for TrkA differentiates it from other kinase inhibitors, such as the potent c-Met inhibitor SGX-523 (IC50 = 4 nM) , which targets a different kinase pathway and therapeutic area.

TrkA Kinase Pain Indication Patent-Protected Scaffold

Cytotoxic Activity Profile Across the NCI-60 Panel: Class-Level Anti-Proliferative Benchmark

A series of closely related triazolo[4,3-b]pyridazine derivatives were evaluated for cytotoxic activity at a 10^-5 M concentration across the NCI-60 human tumor cell line panel. While CAS 893123-50-7 itself was not part of this specific screen, potent analogs like 2f and 4a demonstrated significant anti-proliferative effects, particularly against leukemia (SR) cell lines [1]. This sets a class-level expectation for activity that can be directly tested upon sourcing CAS 893123-50-7, distinguishing it from analogs with inactive or toxic labels [2].

Cytotoxicity NCI-60 Panel Anti-Proliferative Activity

Research & Industrial Application Scenarios for 2-[6-(Propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine


Kinase Inhibitor Medicinal Chemistry and Lead Optimization

This compound is an ideal starting point for medicinal chemistry programs focused on designing novel kinase inhibitors. The core scaffold has a proven track record of yielding potent dual c-Met/Pim-1 inhibitors with sub-micromolar IC50 values [1]. Researchers can use the 6-isopropylthio and 3-pyridin-2-yl groups as vectors for systematic derivatization to optimize potency, selectivity, and pharmacokinetic properties, directly building upon known SAR.

TrkA-Targeted Pain Therapeutics and Patent-Protected Research

For projects focused on the tropomyosin-related kinase A (TrkA) target for neuropathic or chronic pain, this compound is a key research intermediate. It is referenced within a patent-protected class of [1,2,4]triazolo[4,3-b]pyridazines specifically indicated for chronic pain [2]. Sourcing this compound ensures alignment with a patented chemical space, providing a strong intellectual property position for derivative drug discovery.

Anti-Cancer Drug Discovery: Scaffold for Multi-Target Kinase Probes

Given the class-level evidence of anti-proliferative activity in NCI-60 cancer cell lines [1], this compound serves as a scaffold for designing multi-targeted kinase probes. Its structural features allow for optimization toward other oncology-relevant kinases, such as c-Met and Pim-1, where close analogs have demonstrated significant tumor cell growth inhibition [1]. It provides a chemical biology tool for deconvoluting kinase signaling pathways in cancer models.

Quote Request

Request a Quote for 2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.